2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are several ways to synthesize 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid, including utilizing metal catalysts, ketones, and organo-catalysts.Molecular Structure Analysis
The molecular formula of this compound is C8H12O3 . The InChI code is 1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Diuretic and Uricosuric Properties : Woltersdorf et al. (1977) discovered that (acryloylaryloxy)acetic acids, related to the structure , serve as potent diuretics. Their study focused on bicyclic compounds lacking a double bond adjacent to the carbonyl group, such as the one in 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid. These compounds exhibited both saluretic and uricosuric properties, with improved activity when a second 2-alkyl substituent, like methyl, was present (Woltersdorf et al., 1977).
Catalytic Oxidative Condensation : Periana et al. (2003) reported a direct, selective oxidative condensation of methane to acetic acid, emphasizing the significance of acetic acid derivatives in petrochemical processes. The reaction, catalyzed by palladium, suggests the potential utility of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid in similar catalytic processes (Periana et al., 2003).
Cyclodimerization Reactions : Nesvadba et al. (2001) explored the cyclodimerization of compounds including (3,5-Di- tert -butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid. This research demonstrates the potential of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid in forming cyclic structures, which can be critical in pharmaceutical and material sciences (Nesvadba et al., 2001).
Transition Metal Complexes : Ikram et al. (2015) studied the creation of transition metal complexes with amino acid derivatives, including [1-(aminomethyl)cyclohexyl]acetic acid. These complexes showed potential as antioxidants and inhibitors of xanthine oxidase, indicating the relevance of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid in developing such complexes (Ikram et al., 2015).
Eigenschaften
IUPAC Name |
2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXRDGISGJJAAW-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid | |
CAS RN |
113949-00-1 |
Source
|
Record name | rac-2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.